molecular formula C22H33N3O B5976631 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B5976631
M. Wt: 355.5 g/mol
InChI Key: QSJKAJTZELLKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT1A receptor and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves its binding to the serotonin 5-HT1A receptor. This binding activates the receptor, which leads to a range of downstream effects including the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the regulation of mood, anxiety, and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. One limitation of using this compound is that it may not accurately reflect the effects of endogenous serotonin on the 5-HT1A receptor, as it is a synthetic compound.

Future Directions

There are several future directions for research on 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol. One area of research could be the development of more selective agonists of the serotonin 5-HT1A receptor, which could have potential applications in treating a range of psychiatric and neurological disorders. Another area of research could be the investigation of the downstream effects of activating the 5-HT1A receptor, which could lead to a better understanding of the role of this receptor in physiological processes. Finally, the development of more efficient synthesis methods for this compound could help to facilitate its use in scientific research.

Synthesis Methods

The synthesis of 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves several steps. The first step involves the reaction of 3,7-dimethylindole with piperazine to form 1-(3,7-dimethyl-1H-indol-2-yl)piperazine. This intermediate is then reacted with cyclopentylmagnesium bromide to form 1-(3,7-dimethyl-1H-indol-2-yl)-4-(cyclopentylmethyl)piperazine. Finally, this compound is reacted with ethylene oxide to form this compound.

Scientific Research Applications

2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT1A receptor, which is involved in a range of physiological processes including mood regulation, anxiety, and pain perception. As such, this compound has been studied for its potential applications in treating depression, anxiety disorders, and chronic pain.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-16-6-5-9-20-17(2)21(23-22(16)20)15-24-11-12-25(18-7-3-4-8-18)19(14-24)10-13-26/h5-6,9,18-19,23,26H,3-4,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJKAJTZELLKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)CN3CCN(C(C3)CCO)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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